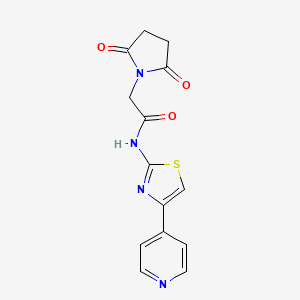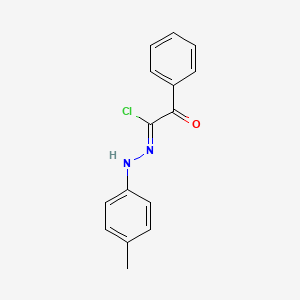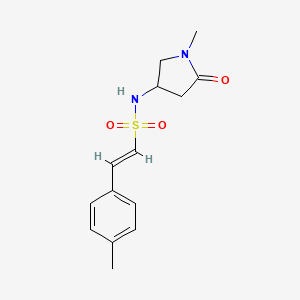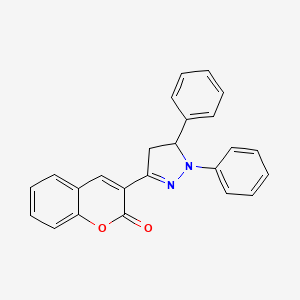
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a compound with the molecular formula C14H12N4O3S . It has a molecular weight of 316.34 g/mol . The compound is also known by its synonyms, which include 441289-96-9, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, and others .
Molecular Structure Analysis
The compound’s IUPAC name is 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide . Its InChI is InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)1-2-13(18)21)17-14-16-10(8-22-14)9-3-5-15-6-4-9/h3-6,8H,1-2,7H2,(H,16,17,19) . The compound’s canonical SMILES is C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 4 . The compound’s exact mass and monoisotopic mass are both 316.06301143 g/mol . Its topological polar surface area is 121 Ų . The compound has a heavy atom count of 22 . Its complexity, as computed by Cactvs, is 451 .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including those containing pyrrolidine, pyridine, and thiazole moieties, play a crucial role in drug development due to their diverse pharmacological properties. For instance, compounds containing benzimidazole and benzthiazole structures have been extensively studied for their biological and electrochemical activities. These studies have unveiled promising investigation avenues for unknown analogues, suggesting potential interest in compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (Boča, Jameson, & Linert, 2011).
Optical Sensors and Electronic Materials
Compounds derived from heterocycles such as pyridine and thiazole are also crucial in the development of optical sensors and electronic materials. Pyrimidine derivatives, known for their exquisite sensing materials, are extensively utilized in biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable as sensing probes, suggesting potential for similar uses of the compound (Jindal & Kaur, 2021).
Pharmacological Activities
The pharmacological landscape is rich with heterocyclic compounds demonstrating a wide range of activities, including antitumor, antibacterial, and antiviral effects. Research on piracetam and its derivatives, which share structural similarities with the compound of interest, highlights the importance of cyclic compounds in treating CNS disorders and improving brain metabolism and cognitive functions (Dhama et al., 2021). This indicates the potential for exploring 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide in similar pharmacological applications.
Antitubercular Activity
Explorations into the antitubercular activity of compounds featuring pyridinyl and thiazolyl groups reveal significant medicinal potential. Modifications of known structures, such as isoniazid, to include these groups have shown efficacy against M. tuberculosis, suggesting that related compounds could also possess valuable antitubercular properties (Asif, 2014).
Optoelectronic Applications
The use of heterocyclic compounds in optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells, highlights their versatility. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant potential for creating novel optoelectronic materials, suggesting avenues for research into compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide in these domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)1-2-13(18)21)17-14-16-10(8-22-14)9-3-5-15-6-4-9/h3-6,8H,1-2,7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQOLLGDEUNBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)
![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)

![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
